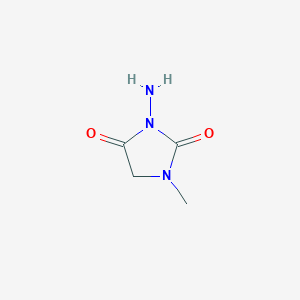
Undecyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecyl dihydrogen phosphate, also known as 11-mercapto-1-undecyl dihydrogen phosphate, is a compound with the molecular formula C11H25O4PS. It is a derivative of phosphoric acid and is characterized by the presence of an undecyl chain attached to the phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecyl dihydrogen phosphate can be synthesized through the reaction of 11-mercaptoundecanol with phosphoric acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the phosphate ester bond. The reaction conditions often include elevated temperatures and the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and heating can help in scaling up the production while maintaining the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Undecyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines and alcohols can react with the phosphate group.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide
Major Products Formed
Oxidation: Formation of disulfides.
Substitution: Formation of substituted phosphates.
Hydrolysis: Formation of phosphoric acid and the corresponding alcohol
Aplicaciones Científicas De Investigación
Undecyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents
Mecanismo De Acción
The mechanism of action of undecyl dihydrogen phosphate involves its interaction with molecular targets such as proteins and lipids. The phosphate group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function. Additionally, the undecyl chain can interact with lipid bilayers, altering membrane properties and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 11-Mercaptoundecylphosphoric acid
- 12-Mercaptododecylphosphonic acid
- 11-Phosphonoundecyl acrylate
- 11-Hydroxyundecylphosphonic acid
Uniqueness
Undecyl dihydrogen phosphate is unique due to its specific combination of a long alkyl chain and a phosphate group, which imparts distinct properties such as enhanced hydrophobicity and the ability to form stable self-assembled monolayers. These characteristics make it particularly useful in applications requiring surface modification and interaction with biological membranes .
Propiedades
Fórmula molecular |
C11H25O4P |
|---|---|
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
undecyl dihydrogen phosphate |
InChI |
InChI=1S/C11H25O4P/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14/h2-11H2,1H3,(H2,12,13,14) |
Clave InChI |
VAIOGRPEROWKJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


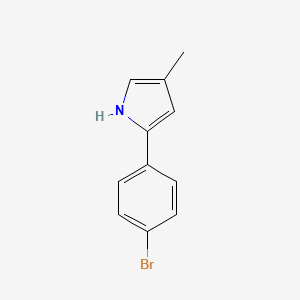
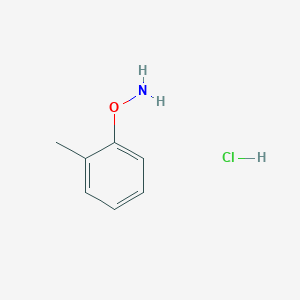

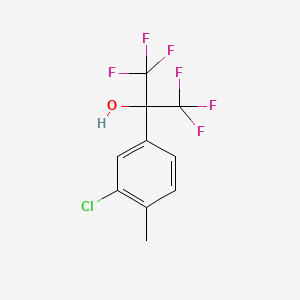

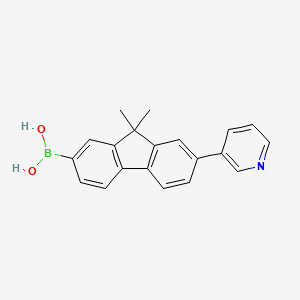
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
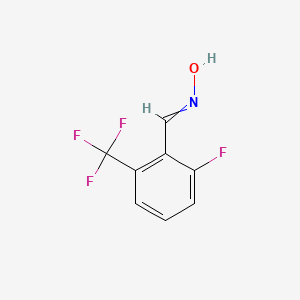

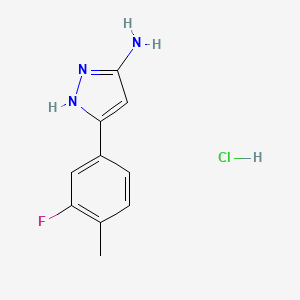
![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)

![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)
